molecular formula C24H27N3O3 B5165823 2-OXO-N-PROPYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

2-OXO-N-PROPYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

Cat. No.: B5165823
M. Wt: 405.5 g/mol
InChI Key: YIXRHBYCKPTWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-N-PROPYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-N-PROPYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the scalability of the synthesis. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-OXO-N-PROPYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

Scientific Research Applications

2-OXO-N-PROPYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-OXO-N-PROPYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 2-OXO-N-PROPYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-oxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-N-propylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-5-10-25-24(30)19-13-22(29)27(20-9-7-6-8-18(19)20)14-21(28)26-23-16(3)11-15(2)12-17(23)4/h6-9,11-13H,5,10,14H2,1-4H3,(H,25,30)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXRHBYCKPTWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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